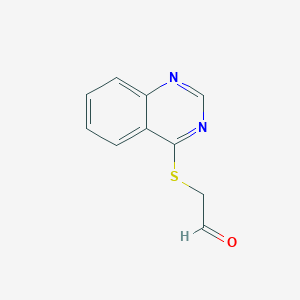

2-(Quinazolin-4-ylsulfanyl)acetaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2OS |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

2-quinazolin-4-ylsulfanylacetaldehyde |

InChI |

InChI=1S/C10H8N2OS/c13-5-6-14-10-8-3-1-2-4-9(8)11-7-12-10/h1-5,7H,6H2 |

InChI Key |

TWHCCVWZAJIEAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC=O |

Origin of Product |

United States |

**advanced Synthetic Strategies and Methodologies for 2 Quinazolin 4 Ylsulfanyl Acetaldehyde**

Retrosynthetic Analysis and Key Building Block Synthesis

A logical retrosynthetic analysis of 2-(Quinazolin-4-ylsulfanyl)acetaldehyde (1) reveals two primary disconnection points. The most apparent disconnection is at the thioether linkage, suggesting a nucleophilic aromatic substitution (SNAr) or a transition metal-catalyzed cross-coupling reaction. This leads to a quinazoline (B50416) electrophile, such as 4-chloroquinazoline (B184009) (2), and a nucleophilic synthon for the sulfanylacetaldehyde moiety, like 2-mercaptoacetaldehyde or a protected equivalent thereof. A further disconnection of the quinazoline core itself points to foundational starting materials like anthranilic acid derivatives.

Figure 1: Retrosynthetic Analysis of this compound

Quinazoline Core Construction: Modern Approaches

The construction of the quinazoline core is a well-established area of heterocyclic chemistry, with numerous modern approaches offering high efficiency and functional group tolerance. A common and effective method to prepare the key intermediate, 4-chloroquinazoline (2), starts from anthranilic acid. This involves cyclization with formamide (B127407) to yield quinazolin-4(3H)-one, followed by chlorination.

Table 1: Synthesis of 4-Chloroquinazoline

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Anthranilic acid | Formamide, 140-145 °C | Quinazolin-4(3H)-one |

| 2 | Quinazolin-4(3H)-one | Thionyl chloride (SOCl₂), reflux | 4-Chloroquinazoline |

Modern variations of quinazoline synthesis often employ microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. For instance, the condensation of 2-aminobenzophenones with aldehydes and ammonium (B1175870) acetate (B1210297) under microwave irradiation provides a rapid entry to substituted quinazolines. rsc.org Furthermore, metal-free, four-component reactions of anilines, aromatic aldehydes, and ammonium iodide have been developed for the direct functionalization of the C-H bond ortho to the amino group, offering a streamlined route to diverse quinazoline scaffolds. researchgate.net

Introduction of the Sulfanylacetaldehyde Moiety

The direct use of 2-mercaptoacetaldehyde as a nucleophile can be challenging due to its potential for self-condensation and instability. Therefore, a more practical approach involves the use of a protected equivalent, such as 2,2-diethoxyethanethiol (B8794440) (mercaptoacetaldehyde diethyl acetal). This protected thiol can be synthesized from 2-bromoacetaldehyde diethyl acetal (B89532) via reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

The protected thiol can then be reacted with 4-chloroquinazoline to form the corresponding acetal-protected thioether. The final step involves the deprotection of the acetal under acidic conditions to furnish the desired this compound.

Table 2: Synthesis and Deprotection of the Acetal-Protected Thioether

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4-Chloroquinazoline, 2,2-Diethoxyethanethiol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(2,2-Diethoxyethylthio)quinazoline |

| 2 | 4-(2,2-Diethoxyethylthio)quinazoline | Aqueous acid (e.g., HCl) | This compound |

Formation of the Thioether Linkage: Mechanistic Considerations

The formation of the thioether linkage via the reaction of 4-chloroquinazoline with a thiol proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The quinazoline ring is electron-deficient, which facilitates nucleophilic attack. Computational studies, such as Density Functional Theory (DFT) calculations, have shown that the carbon atom at the 4-position of the quinazoline ring is particularly susceptible to nucleophilic attack. mdpi.comnih.gov This is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4, making it the most electrophilic site. mdpi.comnih.gov

The reaction is regioselective, with the nucleophile preferentially attacking the C4 position over other positions on the ring. mdpi.comnih.gov The mechanism is generally considered to be a stepwise process involving the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride leaving group. The rate-determining step is typically the initial nucleophilic attack. Kinetic studies on the reaction of 4-chloroquinazoline with amines have suggested that the mechanism can be borderline between a concerted and a stepwise pathway, influenced by the nature of the nucleophile and the solvent.

Classical and Multicomponent Synthetic Routes to this compound

The classical synthetic route to this compound involves a linear, step-wise approach. This typically begins with the synthesis of the quinazolin-4(3H)-one from anthranilic acid, followed by its conversion to 4-chloroquinazoline. researchgate.netnih.gov The final step is the nucleophilic substitution of the chlorine atom with a suitable thiol, as detailed in the previous section. While reliable, this method can be time-consuming and may require purification at each step.

Multicomponent reactions (MCRs) offer a more convergent and atom-economical approach to the synthesis of complex molecules. While a direct MCR for this compound has not been explicitly reported, it is conceivable to design such a strategy. For instance, an MCR could be employed to construct a quinazoline ring bearing a handle for subsequent functionalization. A hypothetical MCR could involve an aniline (B41778) derivative, an orthoformate, and a component that introduces the sulfur and acetaldehyde (B116499) precursor moieties in a single pot. More practically, MCRs are well-suited for the rapid synthesis of a diverse library of quinazoline precursors, which can then be converted to the desired thioether. nih.gov

Catalytic Approaches in the Synthesis of this compound and Its Analogues

Catalytic methods, particularly those employing transition metals, have revolutionized the formation of carbon-heteroatom bonds. These approaches can offer milder reaction conditions, broader substrate scope, and higher efficiency compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-S bonds. While the SNAr reaction on 4-chloroquinazoline is generally efficient, a palladium-catalyzed approach could be advantageous, especially with less reactive thiols or for the synthesis of analogues with sensitive functional groups.

A plausible catalytic cycle for the palladium-catalyzed thiolation of 4-chloroquinazoline would involve the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with a thiolate salt and subsequent reductive elimination to afford the thioether product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the catalytic cycle. While Suzuki and Sonogashira couplings on haloquinazolines are well-documented, direct palladium-catalyzed C-S bond formation at the 4-position is a developing area. The high reactivity of the C4-Cl bond in 4-chloroquinazoline towards oxidative addition to palladium(0) is anticipated due to the activating effect of the adjacent nitrogen atoms.

Table 3: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

| Classical Synthesis | Reliable, well-established procedures | Can be lengthy, may require harsh conditions |

| Multicomponent Reactions | Atom-economical, convergent, rapid generation of diversity | Specific MCR for the target may not be available |

| Catalytic Approaches | Mild reaction conditions, high functional group tolerance | Catalyst cost and sensitivity, ligand optimization may be required |

Organocatalytic Domino Reactions Involving Sulfanylacetaldehyde Precursors

While specific organocatalytic domino reactions for the direct synthesis of this compound are not extensively documented, the principles of this methodology can be applied. A plausible approach would involve the reaction of a suitable quinazoline precursor with a sulfanylacetaldehyde equivalent in a domino sequence. For instance, an organocatalyst could be employed to facilitate a cascade sulfa-Michael–aldol (B89426) reaction. rsc.org In a hypothetical scenario, a 4-substituted quinazoline susceptible to nucleophilic attack could react with a protected form of 2-mercaptoacetaldehyde, such as a thioacetal, in the presence of an organocatalyst. The catalyst would activate the substrates and guide the reaction through a series of intermediates to furnish the desired product. The use of acetaldehyde itself in domino reactions can be challenging due to its volatility and tendency to self-condense, but synthetic equivalents can overcome these issues. researchgate.net

Recent advancements in organocatalysis have demonstrated the synthesis of various quinazolinone derivatives through domino multi-component strategies. frontiersin.org These methods often utilize simple and environmentally benign catalysts to construct the quinazoline core, which could then be further functionalized to introduce the sulfanylacetaldehyde side chain.

Photoredox and Electrochemical Methods in Thioether Formation

Visible-light photoredox catalysis and electrochemical synthesis represent cutting-edge, green methodologies for the formation of carbon-sulfur bonds. mdpi.com These techniques often proceed under mild conditions and offer unique reactivity profiles compared to traditional thermal methods.

Photoredox Catalysis: This approach utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates. In the context of synthesizing this compound, a photoredox-catalyzed cross-coupling reaction could be envisioned between a 4-haloquinazoline and a suitable thiol precursor. The photocatalyst, upon excitation by light, can facilitate the formation of a thiyl radical from the thiol, which then engages in a coupling reaction with the quinazoline derivative. mdpi.com While the direct application to this compound is yet to be reported, the synthesis of various thioethers using photoredox catalysis is well-established. mdpi.com Furthermore, photoredox catalysis has been employed for the synthesis of functionalized quinazolines, indicating the compatibility of this methodology with the quinazoline scaffold. researchgate.netfigshare.comfigshare.comresearchgate.net

Electrochemical Methods: Electrochemical synthesis offers a reagent-free and environmentally friendly alternative for constructing chemical bonds. By using electricity as a "traceless" reagent, it can avoid the use of stoichiometric oxidants or reductants. Electrochemical methods have been successfully applied to the synthesis of quinazolinone derivatives. researchgate.netnih.govrsc.orgrsc.orgarkat-usa.org For the formation of the thioether linkage in this compound, an electrochemical approach could involve the anodic oxidation of a thiol precursor to generate a reactive sulfur species, which then reacts with a quinazoline nucleophile. Conversely, cathodic reduction of a 4-haloquinazoline could generate a radical anion that subsequently couples with a sulfur electrophile. These methods offer precise control over the reaction conditions and can often be performed at room temperature. researchgate.net

Post-Synthetic Derivatization and Functionalization of this compound

The structure of this compound offers multiple sites for post-synthetic modification, allowing for the generation of a library of analogues for various applications, including drug discovery. The primary sites for functionalization are the acetaldehyde moiety and the quinazoline ring system.

Modifications at the Acetaldehyde Functionality

The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations. These include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 2-(quinazolin-4-ylsulfanyl)acetic acid.

Reduction: Reduction of the aldehyde would provide the corresponding alcohol, 2-(quinazolin-4-ylsulfanyl)ethanol.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can furnish various amino derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain and the formation of alkenes.

Aldol and Related Condensations: The α-carbon of the acetaldehyde moiety can be deprotonated to form an enolate, which can then participate in aldol, Claisen, and Michael reactions to form new carbon-carbon bonds.

Derivatization: The aldehyde can be converted into various derivatives such as oximes, hydrazones, and imines for further functionalization or for analytical purposes. nih.gov

Functionalization of the Quinazoline Ring System

The quinazoline ring is a "privileged scaffold" in medicinal chemistry and can be functionalized at various positions to modulate its biological activity. nih.govnih.govresearchgate.netresearchgate.netnih.gov Common strategies for the functionalization of the quinazoline ring include:

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the quinazoline ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, although the reactivity is influenced by the existing substituents.

Nucleophilic Aromatic Substitution: Positions on the pyrimidine (B1678525) ring, particularly those activated by electron-withdrawing groups, can be susceptible to nucleophilic attack.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl groups onto a pre-functionalized (e.g., halogenated) quinazoline ring. mdpi.commssm.edunih.gov

C-H Activation: Direct C-H functionalization is an increasingly popular and atom-economical method for introducing new substituents onto the quinazoline core without the need for pre-functionalization. nih.gov

Synthetic Routes to Bioisosteric Analogues

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The synthesis of bioisosteric analogues of this compound can be a valuable strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.govpreprints.org

Key bioisosteric replacements for the thioether linkage could include:

Ether Linkage (-O-): An oxygen analogue could be synthesized by reacting a 4-haloquinazoline with a protected 2-hydroxyacetaldehyde.

Amino Linkage (-NH- or -NR-): An amino analogue could be prepared through the reaction of a 4-haloquinazoline with a protected 2-aminoacetaldehyde.

Sulfoxide (B87167) (-SO-) and Sulfone (-SO2-): The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone, which can have significantly different electronic and steric properties.

Bioisosteric replacement of the quinazoline ring itself is also a common strategy. For example, other bicyclic heteroaromatic systems such as quinoline, isoquinoline, or benzimidazole (B57391) could be used as core scaffolds. The synthesis of such analogues would involve similar coupling strategies with the appropriate sulfanylacetaldehyde precursor. nih.govpreprints.org

**chemical Reactivity, Reaction Mechanisms, and Transformations of 2 Quinazolin 4 Ylsulfanyl Acetaldehyde**

Electrophilic and Nucleophilic Reactivity of the Acetaldehyde (B116499) Group

The acetaldehyde moiety in 2-(quinazolin-4-ylsulfanyl)acetaldehyde is a versatile functional group capable of participating in a wide array of chemical reactions. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic α-protons.

The presence of α-hydrogens on the carbon adjacent to the carbonyl group makes this compound susceptible to aldol (B89426) reactions and subsequent condensation. In the presence of a base, the α-proton can be abstracted to form a resonance-stabilized enolate. This enolate is a potent nucleophile that can attack the electrophilic carbonyl carbon of another molecule of the aldehyde, leading to the formation of a β-hydroxy aldehyde, the aldol addition product.

Under harsher reaction conditions, such as elevated temperatures or in the presence of acid or a stronger base, the aldol addition product can undergo dehydration to yield a more stable α,β-unsaturated aldehyde, a process known as aldol condensation. The general mechanism for the base-catalyzed aldol condensation of acetaldehyde is a well-established process.

It is important to note that mixed aldol condensations are also possible, where the enolate of this compound reacts with a different aldehyde or ketone. The success of such reactions often depends on the relative reactivity of the carbonyl compounds involved. For instance, aldehydes are generally more reactive electrophiles than ketones.

| Reaction Type | Reactants | Conditions | Product Type |

| Aldol Addition | This compound (2 equivalents) | Base (e.g., NaOH, KOH) | β-Hydroxy aldehyde |

| Aldol Condensation | This compound (2 equivalents) | Acid or Base, Heat | α,β-Unsaturated aldehyde |

| Mixed Aldol Condensation | This compound + another carbonyl compound | Base | Crossed aldol product |

This table provides a general overview of potential aldol and condensation reactions.

The carbonyl group of this compound readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. libretexts.org The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.com

The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and dehydration. The pH of the reaction is a critical factor; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org

The resulting imine can serve as a versatile intermediate for further chemical transformations. For instance, it can be reduced to a secondary amine or participate in cyclization reactions, depending on the nature of the substituent on the imine nitrogen.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can be employed to convert the aldehyde to the corresponding carboxylic acid, 2-(quinazolin-4-ylsulfanyl)acetic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) or Fehling's solution (a solution of copper(II) sulfate (B86663) and sodium tartrate). The choice of oxidant may depend on the presence of other sensitive functional groups in the molecule.

Reduction: The aldehyde can be reduced to 2-(quinazolin-4-ylsulfanyl)ethanol using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this purpose. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is also an effective method for aldehyde reduction.

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO4, H2CrO4, Tollens' reagent | 2-(Quinazolin-4-ylsulfanyl)acetic acid |

| Reduction | NaBH4, LiAlH4, H2/Pd | 2-(Quinazolin-4-ylsulfanyl)ethanol |

This table summarizes common oxidation and reduction reactions of the aldehyde group.

Reactivity of the Quinazoline (B50416) Heterocyclic System in this compound

The quinazoline ring system is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the fused benzene (B151609) ring. The thioether linkage at the 4-position also plays a significant role in directing the reactivity of the ring.

In general, the pyrimidine (B1678525) ring of quinazoline is electron-deficient due to the presence of the two electronegative nitrogen atoms and is therefore resistant to electrophilic aromatic substitution. wikipedia.org The benzene ring, being more electron-rich, is the preferred site for such reactions. The directing effect of the existing substituents on the benzene ring and the deactivating effect of the pyrimidine ring will determine the position of substitution. For an unsubstituted quinazoline, the order of reactivity towards electrophiles is reported to be 8 > 6 > 5 > 7. scispace.com

The thioether group at the 4-position is an ortho-, para-director and an activating group in electrophilic aromatic substitution. However, its influence on the benzene ring of the quinazoline system will be modulated by the electron-withdrawing nature of the pyrimidine ring. It is likely that electrophilic substitution will still preferentially occur on the benzene ring, with the thioether group potentially enhancing the reactivity at the 5- and 7-positions.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. In the parent quinazoline, the C-4 position is particularly reactive towards nucleophiles. scispace.com In this compound, the thioether group is a good leaving group, making the C-4 position a prime target for nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles can displace the acetaldehyde-containing side chain. The regioselectivity of nucleophilic substitution at the 4-position of 2,4-disubstituted quinazolines is well-documented. nih.gov

Under certain conditions, nucleophilic attack could potentially lead to ring-opening of the pyrimidine ring, a known reaction for some quinazoline derivatives. For instance, hydrolysis of quinazoline under acidic or alkaline conditions can lead to the formation of 2-aminobenzaldehyde (B1207257) derivatives. wikipedia.org While specific studies on this compound are not available, the possibility of such ring-opening reactions under harsh conditions should be considered.

Furthermore, the presence of the thioether linkage and the acetaldehyde group could potentially lead to intramolecular cyclization or rearrangement reactions, although such transformations would likely require specific reaction conditions and have not been reported in the literature for this specific compound.

N-Oxidation and Quaternization Reactions of the Nitrogen Atoms

The nitrogen atoms within the quinazoline ring of this compound exhibit nucleophilic character and are susceptible to reactions with electrophiles.

N-Oxidation: The N1 and N3 atoms of the quinazoline nucleus can be oxidized to their corresponding N-oxides. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.netbenthamdirect.com The reaction proceeds via the electrophilic attack of the peroxy acid on the lone pair of electrons of the nitrogen atom. The relative reactivity of the N1 and N3 positions towards oxidation can be influenced by steric and electronic factors within the molecule.

Quaternization: The nitrogen atoms can also undergo quaternization upon reaction with alkylating agents, such as alkyl halides. This reaction leads to the formation of quaternary ammonium (B1175870) salts. The rate and extent of quaternization depend on the nature of the alkylating agent and the reaction conditions. Steric hindrance around the nitrogen atoms can influence their accessibility to the electrophile.

| Reaction Type | Reagent Example | Product Type |

| N-Oxidation | m-CPBA | Quinazoline N-oxide |

| Quaternization | Methyl Iodide | Quaternary Ammonium Salt |

Chemical Stability and Transformations of the Thioether Linkage

The thioether linkage in this compound is a key site of reactivity, susceptible to oxidation, cleavage, and rearrangement.

The sulfur atom of the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This oxidation is a common transformation for thioethers and can be accomplished using a variety of oxidizing agents. researchgate.netorganic-chemistry.orgresearchgate.netrsc.org

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like m-CPBA. organic-chemistry.org The reaction conditions can often be controlled to selectively yield either the sulfoxide or the sulfone. For instance, using one equivalent of the oxidizing agent under mild conditions typically favors the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions will lead to the sulfone. researchgate.netresearchgate.net

| Oxidizing Agent | Product (Typical) |

| H₂O₂ (1 equivalent) | 2-(Quinazolin-4-ylsulfinyl)acetaldehyde (Sulfoxide) |

| H₂O₂ (excess) | 2-(Quinazolin-4-ylsulfonyl)acetaldehyde (Sulfone) |

| m-CPBA (1 equivalent) | 2-(Quinazolin-4-ylsulfinyl)acetaldehyde (Sulfoxide) |

| m-CPBA (excess) | 2-(Quinazolin-4-ylsulfonyl)acetaldehyde (Sulfone) |

While the thioether bond is generally stable, it can undergo cleavage under specific conditions. Reductive cleavage can be achieved using reducing agents such as sodium in liquid ammonia. Oxidative cleavage may occur under harsh oxidation conditions.

Rearrangement reactions of the thioether linkage in this specific molecule are not widely reported in the literature but can be envisaged under certain catalytic or thermal conditions.

Intramolecular Cyclization and Heterocyclic Annulation Reactions

The presence of the acetaldehyde functionality in close proximity to the quinazoline ring system allows for the possibility of intramolecular cyclization reactions, leading to the formation of new heterocyclic rings. These reactions are typically acid or base-catalyzed.

For instance, under acidic conditions, the aldehyde group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the nitrogen atoms of the quinazoline ring. This could potentially lead to the formation of a fused heterocyclic system.

Alternatively, the enolate of the acetaldehyde moiety, formed under basic conditions, could act as a nucleophile, attacking a suitable electrophilic site on the quinazoline ring. Such reactions can lead to the formation of annulated products, where a new ring is fused to the quinazoline core. researchgate.netnih.gov

| Reaction Condition | Potential Product |

| Acid Catalysis | Fused imidazo[1,2-c]quinazoline derivative |

| Base Catalysis | Annulated thieno[2,3-b]quinazoline derivative |

Kinetic and Mechanistic Investigations of this compound Transformations

Understanding the kinetics and mechanisms of the transformations of this compound is crucial for controlling reaction outcomes and designing synthetic strategies. Spectroscopic monitoring techniques are invaluable tools for these investigations.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to monitor the progress of reactions involving this compound in real-time. magritek.comnih.gov

By acquiring spectra at various time points during a reaction, it is possible to identify and quantify the concentrations of reactants, intermediates, and products. This data allows for the determination of reaction rates and the elucidation of the reaction pathway. For example, in the oxidation of the thioether to the sulfoxide and then to the sulfone, ¹H NMR spectroscopy could be used to follow the disappearance of the signal corresponding to the methylene (B1212753) protons adjacent to the sulfur in the starting material and the appearance of new signals for the corresponding protons in the sulfoxide and sulfone products. nih.govresearchgate.net

| Spectroscopic Technique | Information Gained | Example Application |

| ¹H NMR Spectroscopy | Changes in proton chemical shifts and coupling constants | Monitoring the oxidation of the thioether to sulfoxide and sulfone |

| ¹³C NMR Spectroscopy | Changes in carbon chemical shifts | Identifying the formation of new C-N or C-S bonds in cyclization reactions |

| IR Spectroscopy | Appearance or disappearance of characteristic functional group vibrations | Observing the change in C=O and S=O stretching frequencies during oxidation |

**advanced Spectroscopic and Analytical Characterization Methodologies for 2 Quinazolin 4 Ylsulfanyl Acetaldehyde**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A suite of 1D and 2D NMR experiments provides comprehensive information about the chemical environment, connectivity, and spatial proximity of atoms within the 2-(Quinazolin-4-ylsulfanyl)acetaldehyde molecule.

The structural framework of this compound can be meticulously mapped out using a combination of NMR experiments. While specific experimental data for this exact compound is not publicly available, expected spectral characteristics can be predicted based on the analysis of closely related quinazoline (B50416) derivatives. rsc.orgmdpi.comnih.govresearchgate.netresearchgate.net

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would reveal distinct signals for each unique proton. The aromatic protons on the quinazoline ring (H5, H6, H7, H8) would typically appear in the downfield region (δ 7.5-8.5 ppm). The proton at position 2 (H2) of the quinazoline ring is expected to be a singlet at a significantly downfield shift (around δ 9.4 ppm) rsc.org. The methylene (B1212753) protons (-S-CH₂ -) adjacent to the sulfur atom would likely resonate around δ 4.0-4.5 ppm, while the aldehydic proton (-CH O) would be a highly deshielded singlet or triplet (if coupled to the methylene) near δ 9.5-10.0 ppm.

¹³C NMR: The carbon spectrum would show signals for all ten carbon atoms. The quinazoline ring carbons would appear in the aromatic region (δ 120-160 ppm), with the C4 carbon, bonded to the electronegative sulfur, being significantly downfield. The aldehydic carbonyl carbon (-C HO) would be the most downfield signal, typically appearing around δ 190-200 ppm. The methylene carbon (-S-C H₂-) would be found in the aliphatic region.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. It would clearly show the correlations between adjacent aromatic protons (e.g., H5 with H6, H6 with H7, H7 with H8), confirming their positions on the benzene (B151609) portion of the quinazoline ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton by revealing long-range (2-3 bond) proton-carbon correlations. Key expected correlations for this compound would include:

Correlation from the methylene protons (-S-CH₂ -) to the C4 of the quinazoline ring, confirming the attachment of the side chain to the sulfur, which is in turn attached to the C4 position.

Correlation from the methylene protons to the aldehydic carbonyl carbon, confirming the acetaldehyde (B116499) moiety.

Correlations from H2 and H5 to the quaternary carbons within the quinazoline ring, helping to assign their chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can provide valuable information on the preferred conformation of the molecule, for instance, by showing spatial proximity between the methylene protons of the side chain and the H5 proton of the quinazoline ring.

| Position | Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key Predicted HMBC Correlations (from ¹H) |

|---|---|---|---|---|

| 2 | CH | ~9.4 | ~160 | C4, C8a |

| 4 | C | - | ~170 | - |

| 4a | C | - | ~125 | - |

| 5 | CH | ~8.1 | ~128 | C4, C7, C8a |

| 6 | CH | ~7.7 | ~127 | C4a, C8 |

| 7 | CH | ~7.9 | ~134 | C5, C8a |

| 8 | CH | ~8.2 | ~129 | C4a, C6 |

| 8a | C | - | ~150 | - |

| 1' (S-CH₂) | CH₂ | ~4.2 | ~45 | C4, C2' |

| 2' (CHO) | CH | ~9.8 | ~195 | C1' |

The side chain attached to the quinazoline ring via a sulfur atom introduces conformational flexibility. Specifically, rotation around the C4-S bond and the S-CH₂ bond could be hindered. Dynamic NMR (DNMR) studies, involving variable-temperature (VT) NMR experiments, are the ideal tool to investigate such phenomena. By monitoring the NMR spectrum at different temperatures, one could observe the broadening and coalescence of signals if the rate of rotation becomes comparable to the NMR timescale. From the coalescence temperature and the frequency difference between the exchanging signals, the energy barrier (ΔG‡) for rotation can be calculated. Such studies would provide insight into the conformational preferences and rigidity of the molecule in solution.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. If this compound can be crystallized, solid-state NMR (ssNMR) would be an invaluable technique for identifying and characterizing different polymorphic forms. researchgate.netresearchgate.net Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing in the crystal lattice. Cross-Polarization Magic-Angle Spinning (CP-MAS) is a common ssNMR technique that provides high-resolution spectra of solid samples. rsc.org Distinct ¹³C chemical shifts for the same carbon atom in different polymorphs would provide unambiguous evidence of polymorphism. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, molecular formula, and structural features of a molecule by analyzing its ionized form.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of a compound. lcms.cz For this compound, the molecular formula is C₁₀H₈N₂OS. HRMS analysis, likely using an electrospray ionization (ESI) source, would measure the m/z of the protonated molecule, [M+H]⁺. The experimentally determined exact mass would be compared to the theoretically calculated mass to confirm the molecular formula.

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) | Expected Observed Mass (Da) |

|---|---|---|---|

| C₁₀H₈N₂OS | [M+H]⁺ | 205.0430 | 205.0430 ± 0.0005 |

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. soton.ac.uk The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its different parts. libretexts.orgmiamioh.edu

For the protonated this compound ion (m/z 205.04), a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of related heterocyclic and sulfur-containing compounds. nih.govnih.gov

Key Predicted Fragmentation Steps:

Loss of the Acetaldehyde Moiety: A primary fragmentation would likely involve the cleavage of the C-S bond, leading to the loss of the •SCH₂CHO radical or related neutral species, resulting in a quinazoline cation.

Cleavage of the Side Chain: Fragmentation within the side chain itself is also highly probable. For example, the loss of carbon monoxide (CO, 28 Da) from the aldehyde group to form an ion at m/z 177.03.

Quinazoline Ring Fragmentation: The stable quinazoline ring itself can fragment under higher collision energy. Common pathways for nitrogen-containing heterocycles include the loss of HCN (27 Da) or retro-Diels-Alder (RDA) reactions that cleave the ring system into smaller, characteristic fragments. nih.gov

Analysis of these fragmentation pathways provides a molecular fingerprint that confirms the identity of the quinazoline core and the nature and attachment point of the ylsulfanyl-acetaldehyde side chain.

| Predicted m/z | Proposed Formula of Fragment | Proposed Neutral Loss |

|---|---|---|

| 177.03 | [C₉H₇N₂S]⁺ | CO |

| 161.04 | [C₈H₅N₂S]⁺ | CH₂CHO |

| 130.05 | [C₈H₆N₂]⁺ | •SCH₂CHO |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the purity assessment of synthesized compounds like this compound and for the analysis of complex reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. In a typical LC-MS analysis, the compound is first passed through a liquid chromatography column, which separates it from any impurities or byproducts. The eluent from the column is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides highly specific information about the molecular weight of the parent compound and any other components in the sample. For this compound, LC-MS can be used to confirm its molecular weight and to detect and quantify any process-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. While the aldehyde functional group in this compound may require derivatization to improve its volatility and thermal stability, GC-MS can provide excellent separation and identification of components in a mixture. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides definitive identification.

The data obtained from these techniques is critical for ensuring the quality and reliability of the compound for any subsequent biological or chemical studies.

Table 1: Illustrative LC-MS Data for Purity Assessment of this compound

| Peak No. | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Purity (%) |

| 1 | 2.5 | 131.0 | Starting Material (Quinazoline-4-thiol) | 0.5 |

| 2 | 4.8 | 219.0 | This compound | 98.5 |

| 3 | 5.2 | 235.0 | Oxidized byproduct | 0.8 |

| 4 | 6.1 | 435.0 | Dimeric impurity | 0.2 |

This table is for illustrative purposes and represents typical data that would be obtained.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides unambiguous information about the arrangement of atoms in a crystalline solid, offering a definitive determination of the molecule's three-dimensional structure.

For a definitive elucidation of the molecular structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

This analysis would confirm the connectivity of the atoms, providing unequivocal proof of the compound's identity. Furthermore, it would reveal detailed conformational information, such as the torsion angles between the quinazoline ring and the acetaldehyde side chain, as well as the bond lengths and angles within the molecule. For chiral molecules, this technique can also be used to determine the absolute configuration. Insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing, can also be obtained.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample of the compound. Instead of a single crystal, a fine powder of the material is exposed to an X-ray beam, generating a characteristic diffraction pattern. This pattern serves as a fingerprint for the crystalline form of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, key vibrational modes would include the C=O stretching of the aldehyde, C-H stretching of the aromatic and aliphatic protons, C=N and C=C stretching vibrations of the quinazoline ring, and the C-S stretching of the thioether linkage. Quinazoline derivatives typically exhibit strong IR absorption bands in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which arise from the aromatic ring vibrations. nih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1720-1740 |

| Aldehyde (C-H) | Stretching | 2820-2850 and 2720-2750 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Quinazoline (C=N, C=C) | Ring Stretching | 1475-1635 |

| Thioether (C-S) | Stretching | 600-800 |

This table presents expected ranges based on known spectroscopic data for related compounds.

Subtle changes in the vibrational spectra can provide insights into the conformational state of the molecule. For example, the position and shape of certain absorption bands can be influenced by the rotational isomers (conformers) present in the sample. By comparing experimental spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), it is possible to gain a deeper understanding of the preferred conformation of this compound in different states (e.g., solid vs. solution). Theoretical calculations can help in the assignment of vibrational modes and can predict the spectra for different possible conformers. acs.org

**biochemical and Molecular Interaction Studies of 2 Quinazolin 4 Ylsulfanyl Acetaldehyde Analogues in Vitro and Mechanistic Focus **

Enzyme Modulation Studies: Inhibition and Activation Kinetics

Analogues based on the quinazoline (B50416) scaffold have demonstrated significant capabilities as modulators of various enzyme systems. mdpi.com The primary focus of research has been on enzyme inhibition, a key mechanism for therapeutic intervention in numerous diseases. jbclinpharm.org

Understanding the precise mechanism by which a ligand inhibits an enzyme is fundamental. Studies on quinazoline derivatives have often focused on identifying whether the inhibition is competitive, non-competitive, or uncompetitive.

For instance, investigations into the interaction of 2-thio-4-oxo-quinazoline derivatives with molybdenum hydroxylases, such as xanthine (B1682287) oxidase and aldehyde oxidase, have revealed a competitive pattern of inhibition. researchgate.netresearchgate.net In competitive inhibition, the inhibitor molecule binds to the same active site on the enzyme as the natural substrate, thereby competing with it. The inhibitor's effectiveness, often quantified by the inhibitor constant (Kᵢ), is dependent on its affinity for the active site relative to the substrate. For these quinazoline derivatives, Kᵢ values against molybdenum hydroxylases were found to be in the micromolar range, indicating a direct competition for the enzyme's active site. researchgate.netresearchgate.net

The distinction between reversible and irreversible inhibition is critical. Reversible inhibitors, including competitive, non-competitive, and uncompetitive types, bind to an enzyme through non-covalent interactions, and their effect can be reversed, often by increasing the substrate concentration or by dilution. The competitive inhibition observed with quinazoline analogues against molybdenum hydroxylases is a form of reversible inhibition. researchgate.netresearchgate.net

Conversely, irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to a permanent loss of activity. While many quinazoline-based inhibitors act reversibly, some have been designed as covalent inhibitors, for example, against certain kinases, by incorporating a reactive group that forms a covalent bond with a specific amino acid residue in the target's active site. nih.gov

A variety of biochemical assays are employed to determine the inhibitory potency of quinazoline analogues against specific enzymes. These assays measure enzyme activity in the presence of varying concentrations of the inhibitor to calculate values such as the half-maximal inhibitory concentration (IC₅₀).

Molybdenum Hydroxylases : The interaction of substituted 2-thio-4-oxo-quinazolines with molybdenum hydroxylases like aldehyde oxidase and xanthine oxidase has been studied. researchgate.netresearchgate.net These enzymes are involved in the metabolism of various compounds, including aldehydes and N-heterocycles. al-edu.com Assays revealed that these quinazoline derivatives act as competitive inhibitors, with inhibitor constants (Kᵢ) ranging from 90 to 1200 μM. researchgate.net

Tyrosine Kinases : The quinazoline scaffold is a well-established core for tyrosine kinase inhibitors (TKIs). jbclinpharm.orgresearchgate.net Analogues have been extensively evaluated against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. mdpi.commdpi.com In vitro kinase assays are used to measure the ability of these compounds to inhibit the phosphorylation activity of the target kinase. Numerous studies have reported potent inhibitory activity, with IC₅₀ values often in the nanomolar range. mdpi.comekb.eg For example, certain 4-anilinoquinazoline (B1210976) derivatives show high potency against EGFR and VEGFR-2. mdpi.com Molecular modeling suggests these compounds fit well within the ATP-binding site of the kinase domain. bohrium.comjbclinpharm.org

PARP10 : Poly(ADP-ribose) polymerase 10 (PARP10) is a member of the PARP family that catalyzes mono-ADP-ribosylation and is involved in processes like DNA repair and cell proliferation. nih.govnih.gov Quinazolinone analogues have been investigated as PARP10 inhibitors. ijmphs.com Docking studies suggest that these compounds bind to the nicotinamide (B372718) (NI) site of the enzyme, forming hydrogen bonds with key residues such as Gly888 and Ser927 and making hydrophobic interactions. nih.gov Some derivatives have shown potent PARP10 inhibition with IC₅₀ values in the nanomolar range. nih.gov

DGK-alpha : Diacylglycerol kinase alpha (DGKα) is an enzyme that regulates cellular signaling by converting diacylglycerol (DAG) to phosphatidic acid. researchgate.netnih.gov A new class of spiro mdpi.combohrium.comijmphs.comtriazolo[1,5-c]quinazoline derivatives has been identified as promising modulators of DGKα. researchgate.net Structure-based computational design has guided the synthesis of these compounds, which are then evaluated in biochemical assays to determine their inhibitory potential against DGKα. researchgate.net

| Compound Class | Enzyme Target | Inhibition Type | Potency (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|---|

| 2-Thio-4-oxo-quinazoline derivatives | Molybdenum Hydroxylases (Xanthine Oxidase, Aldehyde Oxidase) | Competitive | Kᵢ = 90 - 1200 µM | researchgate.net |

| Substituted thiourea (B124793) quinazoline derivatives | EGFR / VEGFR-2 | Not specified | IC₅₀ = 0.02 µM (EGFR), 0.05 µM (VEGFR-2) | mdpi.com |

| Quinazoline-indazole hybrids | VEGFR-2 | Not specified | IC₅₀ = 5.4 nM | mdpi.com |

| Diphenyl ether analogues | PARP10 | Not specified | IC₅₀ = 230 nM | nih.gov |

| Quinazolinone analogues | PARP-1 | Not specified | IC₅₀ = 30.38 nM | ijmphs.com |

Receptor Binding and Ligand-Target Affinities: In Vitro Approaches

In addition to enzyme modulation, quinazoline analogues have been studied for their ability to bind to and affect the function of various cell surface and intracellular receptors. In vitro binding assays are fundamental to determining the affinity and selectivity of these compounds for their receptor targets.

Radioligand binding assays are a classic and powerful tool for quantifying the interaction between a ligand and a receptor. In these assays, a radioactively labeled compound (radioligand) with known affinity for the target receptor is used. The ability of a test compound (the quinazoline analogue) to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity, typically expressed as an IC₅₀ or a Kᵢ value.

This approach has been used to study quinazoline derivatives targeting several receptors:

Adenosine (B11128) Receptors (ARs) : A series of 4-substituted quinazoline derivatives were tested for their affinity at adenosine receptor subtypes (A₁, A₂ₐ, and A₂₋) using radioligand binding assays. nih.gov These studies found that many analogues bound to these receptors with micromolar affinity, although they were often non-selective. nih.gov

Sphingosine-1-Phosphate Receptor 2 (S1PR2) : Novel quinazoline-2,4-dione compounds were evaluated for their binding potency toward S1PR2 using a [³²P]S1P competitive binding assay. nih.gov Several compounds demonstrated high potency with IC₅₀ values in the low nanomolar range and high selectivity for S1PR2 over other S1P receptor subtypes. nih.gov

| Compound Class | Receptor Target | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|---|

| 4-Methylquinazoline derivatives | Adenosine A₂₋ Receptor | Radioligand Binding | Kᵢ = 112 nM | nih.gov |

| Quinazoline-2,4-dione analogues | S1PR2 | [³²P]S1P Binding Assay | IC₅₀ = 2.6 nM | nih.gov |

More advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide deeper insights into ligand-receptor interactions beyond just binding affinity. These label-free methods offer real-time data on the kinetics and thermodynamics of the binding event.

Surface Plasmon Resonance (SPR) : SPR measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real time. nih.gov In a typical experiment, the receptor (ligand) is immobilized on the chip, and the test compound (analyte) is flowed over the surface. The resulting sensorgram provides data on the association rate (kₐ or kₒₙ) and dissociation rate (kₑ or kₒբբ) of the interaction. The equilibrium dissociation constant (Kₑ), a measure of affinity, can then be calculated from the ratio of these rates (kₑ/kₐ). This technique is invaluable for screening compound libraries and performing detailed kinetic characterization of lead compounds. nih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, a solution of the ligand is titrated into a solution containing the target macromolecule (e.g., an enzyme or receptor). nih.gov The resulting heat change is measured after each injection. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy change (ΔH). nih.govmdpi.com From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. This detailed thermodynamic data is crucial for understanding the driving forces behind the binding interaction (i.e., whether it is enthalpy-driven or entropy-driven) and for guiding the rational design of analogues with improved affinity and selectivity. nih.govmdpi.com

Nucleic Acid Interaction Studies

Quinazoline derivatives, characterized by their planar aromatic structure, are well-suited to interact with the stacked base pairs of DNA and structured regions of RNA. These interactions can lead to the disruption of essential cellular processes such as DNA replication and transcription, which are often dysregulated in disease states.

Research has demonstrated that quinazoline analogues can bind to DNA through multiple modes, primarily intercalation and groove binding. The planar quinazoline core is a key feature that facilitates insertion between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding is often stabilized by π-π stacking interactions between the aromatic system of the quinazoline derivative and the DNA bases. Several studies have confirmed that the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus is an effective pharmacophore for DNA intercalation.

In addition to intercalation, some quinazoline derivatives have been shown to bind within the minor or major grooves of DNA. The specific binding mode is often influenced by the nature and positioning of substituents on the quinazoline scaffold. For instance, the presence of side chains can facilitate interactions with the walls of the DNA grooves. Some quinazoline-based compounds have been designed with a planar aromatic chromophore for intercalation and a side chain for groove-binding, creating a dual mode of interaction. It has been noted that certain quinazoline derivatives show a preference for GC-rich sequences in DNA.

While much of the focus has been on DNA, quinazoline derivatives have also been shown to bind to RNA molecules. For example, specific analogues have been identified as binders to the theophylline (B1681296) aptamer and the influenza A virus RNA promoter. These interactions highlight the potential for quinazoline-based compounds to target RNA-mediated cellular processes.

Table 1: DNA Binding Modes of Selected Quinazoline Analogues

| Compound Class | Primary Binding Mode(s) | Evidence |

|---|---|---|

| N-aminoalkyl(anilino)-6,7-dimethoxyquinazolines | Intercalation | Spectral and gel electrophoresis techniques researchgate.net |

| Triazoloquinazolines | Intercalation and Groove Binding | Molecular docking studies researchgate.net |

| Benzo[h]quinazoline and Benzo[f]quinazoline derivatives | Intercalation | Interference with topoisomerase relaxation activity researchgate.net |

The stabilization of DNA by these compounds can be quantified by measuring the increase in the DNA melting temperature (Tm), which is the temperature at which half of the double-stranded DNA dissociates into single strands. Studies on various N-alkylanilinoquinazoline derivatives have shown that they can significantly increase the Tm of DNA, indicating a stabilization of the double helix. Furthermore, techniques like circular dichroism have been employed to study the conformational changes in DNA upon binding of these molecules.

In the context of more complex DNA structures, certain quinazoline-pyrimidine hybrids have been investigated for their ability to bind and stabilize G-quadruplex (G4) DNA structures. nih.gov These are four-stranded DNA structures found in regions such as telomeres and gene promoter regions. nih.gov The stabilization of G4-DNA by small molecules can inhibit the activity of telomerase and regulate gene expression, making it a promising strategy in cancer therapy.

Structural Characterization of Protein-Ligand Complexes

Understanding the precise interactions between quinazoline analogues and their protein targets at an atomic level is crucial for rational drug design and optimization. Several high-resolution structural techniques have been employed to elucidate these interactions.

X-ray crystallography is a powerful method for determining the three-dimensional structure of protein-ligand complexes. nih.gov By co-crystallizing a quinazoline analogue with its target protein, researchers can obtain a detailed picture of the binding site, including the specific amino acid residues involved in the interaction and the conformation adopted by the ligand.

For example, the crystal structure of a quinazolinone-nitrate complex has been determined, revealing details about its supramolecular structure and hydrogen bonding interactions. mdpi.com In another study, X-ray crystallography was used to compare the conformations of two 2-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4(3H)-quinazolinone analogues with different activities. The more active compound adopted an extended conformation, while the less active one had a folded conformation in the solid state, suggesting that the spatial arrangement of the different parts of the molecule is critical for its biological activity. nih.gov

Table 2: Crystallographic Data for a Quinazolinone Analogue

| Compound | Crystal System | Space Group | Key Finding |

|---|---|---|---|

| Quinazolinone-nitrate (4HQZN) | Monoclinic | P21/c | Revealed a 2D infinite layered supramolecular structure connected by N-H…O and C-H…O hydrogen bridges. mdpi.com |

| 2-[2-(1H-indol-3-yl)ethyl]-3-]-3-(1-methylethoxy) phenyl]-4(3H)-quinazolinone | - | - | Adopted an extended conformation with heteroaromatic rings in an antiperiplanar arrangement. nih.gov |

While specific examples of Cryo-EM studies focused solely on 2-(Quinazolin-4-ylsulfanyl)acetaldehyde analogues are not prominent in the available literature, this technique is increasingly being used to determine the structures of large protein complexes, including those with bound small-molecule ligands. For large and flexible protein targets that are difficult to crystallize, Cryo-EM offers a viable alternative for structural characterization. As research into the targets of quinazoline derivatives expands to include larger and more complex protein assemblies, Cryo-EM is expected to play a more significant role.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-protein interactions in solution, providing information on binding affinity, kinetics, and the mapping of binding sites. Techniques such as Saturation Transfer Difference (STD)-NMR and chemical shift perturbation (CSP) are particularly useful.

STD-NMR can identify which protons of a ligand are in close proximity to the protein, thereby mapping the binding epitope of the ligand. CSP, on the other hand, monitors changes in the chemical shifts of protein backbone amides upon ligand binding. The residues exhibiting significant chemical shift changes are presumed to be at or near the binding site. These methods are valuable for validating binding and for providing structural information that can guide docking studies and further compound development. While detailed NMR studies specifically on this compound analogues are not extensively documented in the public domain, the general applicability of these techniques to the broader quinazoline class is well-established for characterizing their interactions with various protein targets. springernature.comspringernature.com

Cellular Target Engagement Methodologies (without proliferation/viability data)

Understanding the direct interaction between a small molecule and its cellular targets is fundamental to elucidating its mechanism of action. For analogues of this compound, various methodologies are employed to confirm target engagement within the complex cellular environment. These techniques provide crucial evidence of physical binding and can reveal the subcellular compartments where these interactions occur, independent of downstream functional effects like cell proliferation or viability.

Unbiased target identification strategies are pivotal in discovering the molecular targets of novel bioactive compounds without preconceived hypotheses. Chemical proteomics, in particular, offers powerful tools to isolate and identify protein targets of quinazoline-based compounds from the entire proteome. nih.gov

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology used to identify enzyme targets based on their activity. This approach has been successfully applied to quinazoline derivatives. For instance, a study engineered a series of acrylamide-functionalized quinazoline derivatives to identify their targets in pathogenic bacteria. nih.gov Using ABPP, β-ketoacyl-ACP-synthase Ⅱ (FabF) was identified as a potential target. nih.gov The study confirmed that a specific analogue, compound 7a, could selectively bind to the Cys151 residue of FabF through a covalent interaction. nih.gov This highlights the utility of ABPP in pinpointing specific enzyme targets and even the interactive amino acid residue for covalent inhibitors within a complex proteome. nih.gov

Affinity-Based Chemical Proteomics

This approach involves chemically modifying the small molecule to serve as a "bait" to capture its binding partners from cell lysates. The molecule is typically functionalized with a linker attached to a solid support (like a resin) or a reporter tag (like biotin). nih.govnih.gov

In a notable example, derivatives of lapatinib, a quinazoline-based EGFR inhibitor, were designed with various linkers and motifs, including alkynes for click chemistry and diazirine groups for photo-affinity labeling. nih.gov These modified analogues were successfully used to pull down the epidermal growth factor receptor (EGFR) from cell lysates, validating the approach for identifying both known and potentially unknown protein targets. nih.gov The use of a diazirine functionality, which forms a covalent bond with proximal amino acids upon UV activation, is particularly powerful as it can trap even transient or weak interactions. nih.gov

Thermal Stability-Based Approaches (DARTS and TPP)

Ligand binding often confers thermodynamic stability to a target protein. This principle is the basis for methods like the Drug Affinity Responsive Target Stability (DARTS) assay and Thermal Proteome Profiling (TPP). nih.govebi.ac.uk In these methods, cell lysates are treated with the compound of interest and then subjected to a challenge, such as heat or proteolysis. Target proteins bound to the compound are stabilized and remain soluble or intact at higher temperatures or resist degradation, while unbound proteins denature or are digested. nih.govebi.ac.uk

The soluble protein fraction is then analyzed by quantitative mass spectrometry to identify proteins that exhibit increased stability in the presence of the compound. ebi.ac.uk This technique was used to determine the direct binding of a quinazoline series to its targets in T. cruzi cell lysates. ebi.ac.uk In a similar study on quinazolin-4-one derivatives, a functional proteomics platform coupling DARTS with mass spectrometry identified several subunits of the 26S proteasome machinery as the most reliable biological targets. mendeley.com

| Methodology | Quinazoline Analogue Type | Identified Target(s) | Key Findings |

| Activity-Based Protein Profiling (ABPP) | Acrylamide-functionalized quinazoline | β-ketoacyl-ACP-synthase Ⅱ (FabF) nih.gov | Identified covalent binding to the Cys151 residue of FabF. nih.gov |

| Affinity Chromatography / Photo-Affinity Labeling | Lapatinib (quinazoline) derivative with diazirine group | Epidermal Growth Factor Receptor (EGFR) nih.gov | Successfully pulled down and identified EGFR from cell lysates, validating the method. nih.gov |

| Drug Affinity Responsive Target Stability (DARTS) | Quinazolin-4-one derivative (compound 4k) | Subunits of the 26S proteasome mendeley.com | Revealed the proteasome as a direct target, with subsequent functional studies confirming inhibition of its chymotrypsin-like activity. mendeley.com |

| Thermal Shift Assay with Proteomics | Unspecified quinazoline series | Targets in T. cruzi | Used to determine direct binding of the compounds to their targets by measuring alterations in protein thermostability. ebi.ac.uk |

Visualizing the distribution of a compound within a cell is crucial for understanding its mechanism of action, as it reveals the specific organelles or compartments where the compound accumulates and is likely to engage its targets. This is commonly achieved by designing fluorescently labeled analogues that retain the core pharmacophore of the parent compound. nih.govrsc.org

Design and Application of Fluorescent Probes

The general strategy for creating these imaging tools involves conjugating the quinazoline pharmacophore, responsible for target recognition, with a fluorophore for visualization. nih.govnih.gov Fluorophores like coumarin (B35378) and fluorescein (B123965) are often chosen for their favorable characteristics, including high sensitivity, photostability, and reasonable cell permeability. nih.gov

Several studies have successfully developed and applied quinazoline-based fluorescent probes:

Targeting α1-Adrenergic Receptors (α1-ARs): A series of quinazoline-based small-molecule fluorescent probes were designed to bind to α1-ARs. nih.govacs.org Imaging studies with these probes in transfected HEK293 cells revealed distinct subcellular localization patterns for different receptor subtypes. nih.gov Fluorescence associated with the α1A-AR subtype was primarily observed on the cell surface, whereas α1D-AR fluorescence was distributed mainly within the cell plasma. nih.gov

Organelle-Specific Targeting: By modifying the quinazoline structure, researchers have created probes that specifically accumulate in certain organelles. In one study, quinazolinone-based probes were developed where probes 5a and 5b were shown to target mitochondria, while probes 5c and 6b localized to lysosomes in HeLa cells. rsc.orgresearchgate.net This specific localization is critical for identifying organelle-specific effects and targets.

Mitochondrial Translocator Protein (TSPO) Imaging: The 4-phenylquinazoline (B11897094) scaffold was used to develop high-affinity fluorescent probes for the translocator protein (TSPO), which is located in mitochondria. documentsdelivered.com Fluorescence microscopy confirmed that these probes specifically labeled TSPO at the mitochondrial level in the U343 cell line. documentsdelivered.com

General Cellular Uptake: In other instances, the intrinsic fluorescence of certain quinazoline heterocycles has been exploited to visualize their uptake and distribution. Confocal laser-scanning microscopy has been used to analyze the cellular uptake of artesunic acid–quinazoline hybrids, confirming their ability to enter cells. researchgate.net

These imaging studies provide direct visual evidence of target engagement and subcellular distribution, offering a spatial context to the biochemical data obtained from proteomic screens.

| Probe Type/Analogue | Fluorophore | Cellular Target/Organelle | Observed Localization | Cell Line |

| Quinazoline-α1-AR Probes | Coumarin, Fluorescein nih.gov | α1A-Adrenergic Receptor | Cell surface and intracellular nih.gov | HEK293 nih.gov |

| Quinazoline-α1-AR Probes | Coumarin, Fluorescein nih.gov | α1D-Adrenergic Receptor | Mainly intracellular/cell plasma nih.gov | HEK293 nih.gov |

| Quinazolinone Probes (5a, 5b) | Conjugated system rsc.org | Mitochondria | Mitochondria rsc.org | HeLa rsc.org |

| Quinazolinone Probes (5c, 6b) | Conjugated system rsc.org | Lysosomes | Lysosomes rsc.orgresearchgate.net | HeLa rsc.org |

| 4-Phenylquinazoline Probes | Not specified | Translocator Protein (TSPO) | Mitochondria documentsdelivered.com | U343 documentsdelivered.com |

| Artesunic acid–quinazoline hybrids | Intrinsic fluorescence | General uptake | Intracellular researchgate.net | HFFs researchgate.net |

**medicinal Chemistry and Ligand Design Principles Applied to 2 Quinazolin 4 Ylsulfanyl Acetaldehyde Analogues**

Structure-Activity Relationship (SAR) Studies: General Principles and Methodologies

To elucidate the SAR for analogues of 2-(Quinazolin-4-ylsulfanyl)acetaldehyde, a systematic approach to analog design is employed. This involves the methodical modification of distinct regions of the molecule: the quinazoline (B50416) core, the thioether linkage, and the acetaldehyde (B116499) side chain. The synthesis of these analogues typically follows established chemical routes, allowing for the introduction of diverse substituents. acs.org

Key areas for modification would include:

The Quinazoline Core: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (C2, C5, C6, C7, C8) of the quinazoline ring.

The Linker: Modifying the length and nature of the side chain by replacing the sulfur atom (e.g., with oxygen or nitrogen) or altering the two-carbon chain.

The Terminal Group: Replacing the aldehyde functional group with other functionalities like a ketone, carboxylic acid, ester, or amide to probe the importance of its electronic and steric properties.

The biological data obtained from these systematically designed analogues allow chemists to build a comprehensive SAR profile.

Table 7.1: Hypothetical Systematic Modifications for SAR Study of this compound Analogues

| Modification Region | Parent Structure Feature | Example Modifications | Rationale for Modification |

|---|---|---|---|

| Quinazoline Core (Benzene Ring) | Unsubstituted (Positions 5, 6, 7, 8) | -F, -Cl, -Br, -CH₃, -OCH₃ at C6 or C7 | To explore the effect of electronics (electron-donating/withdrawing) and sterics on target binding. nih.gov |

| Quinazoline Core (Pyrimidine Ring) | Unsubstituted (Position 2) | -CH₃, -NH₂, small hydrophobic groups | To probe for potential interactions in the hinge region of kinases or other enzyme active sites. nih.gov |

| Linker Atom | Sulfur (-S-) | Oxygen (-O-), Methylene (B1212753) (-CH₂-), Amine (-NH-) | To assess the importance of the sulfur atom's size, electronegativity, and bond angles for activity. |

| Terminal Functional Group | Aldehyde (-CHO) | Ketone (-COCH₃), Carboxylic Acid (-COOH), Amide (-CONH₂) | To evaluate the role of the aldehyde as a hydrogen bond acceptor or its potential for covalent interaction. |

Positional scanning involves placing specific substituents at each available position on the quinazoline ring to map out sensitive and tolerant regions for substitution. The benzene (B151609) portion of the quinazoline ring is generally more susceptible to electrophilic substitution than the pyrimidine (B1678525) ring, with reactivity favoring positions 8 and 6. wikipedia.org The electronic properties of these substituents can significantly influence the molecule's interaction with its biological target.

For instance, in many kinase inhibitors based on the quinazoline scaffold, substitutions at the C6 and C7 positions with small, electron-donating groups like methoxy (B1213986) (-OCH₃) have been shown to enhance potency. nih.gov This is often because these groups can improve solubility or form favorable interactions with the protein target. Conversely, bulky substituents may be detrimental if they cause a steric clash within a constrained binding pocket. The effect of a substituent is highly dependent on the specific topology of the target's active site. nih.gov

Table 7.2: General Substituent Effects on the Quinazoline Ring from Related Inhibitor Classes

| Position on Quinazoline Ring | Substituent Type | Commonly Observed Effect on Activity | Potential Rationale |

|---|---|---|---|

| C2 | Small hydrophobic groups (e.g., -CH₃) | Tolerated or may improve potency/permeability. nih.gov | Fills a small hydrophobic pocket in the active site. |

| C4 | Thioacetaldehyde (in parent) | Critical for positioning the side chain. | Directs the functional side chain towards a key interaction region. |

| C6 | Halogens (-Cl, -Br), Methoxy (-OCH₃) | Often increases potency. nih.gov | Modulates electronic properties of the ring system; can form specific interactions. |

| C7 | Methoxy (-OCH₃), longer chains with solubilizing groups | Often increases potency and improves pharmacokinetic properties. nih.gov | Can form hydrogen bonds; provides a vector for improving solubility. |

| C8 | Halogens (-Cl) | Can increase potency depending on the target. | Introduces electronic changes and potential halogen bonding interactions. |

Lead Optimization Strategies: Theoretical Frameworks

Once a "hit" or "lead" compound with promising activity is identified from initial screening or SAR studies, lead optimization aims to enhance its drug-like properties. nih.govnih.govosti.gov This process involves refining the molecule's structure to improve potency, selectivity, and pharmacokinetic characteristics while minimizing toxicity.

Bioisosteric replacement is a key strategy in lead optimization where one atom or group of atoms in the lead compound is replaced by another with similar physical or chemical properties. nih.govpreprints.org This can lead to significant improvements in biological activity, selectivity, or metabolic stability. preprints.org For analogues of this compound, several bioisosteric replacements could be envisioned.

Scaffold hopping involves a more drastic change, where the central quinazoline core is replaced with a different heterocyclic system that maintains the original molecule's key pharmacophoric features in the correct 3D orientation. nih.govacs.org This can lead to novel intellectual property and potentially improved drug properties.

Table 7.3: Potential Bioisosteric and Scaffold Hopping Replacements

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

|---|---|---|

| Sulfur Linker (-S-) | Oxygen (-O-), Amine (-NH-), Methylene (-CH₂-) | Alters bond angles, polarity, and hydrogen bonding capability. nih.govpreprints.org |

| Aldehyde (-CHO) | Nitrile (-C≡N), Ketone (-COCH₃), Acetylene (-C≡CH) | Modifies the group's role as a hydrogen bond acceptor and its metabolic stability. |

| Quinazoline Scaffold | Quinoline, Pyridopyrimidine, Thienopyrimidine | Maintains a bicyclic aromatic core while altering nitrogen positions and physicochemical properties (Scaffold Hopping). nih.govnih.gov |

| Benzene portion of Quinazoline | Pyridine, Thiophene | Introduces heteroatoms to modulate properties like solubility and potential for hydrogen bonding. |

Rational drug design utilizes the three-dimensional structure of the biological target to guide the modification of a lead compound. nih.gov If the structure of the target protein (e.g., an enzyme or receptor) is known, computational docking can be used to predict how analogues of this compound might bind. This allows for the design of new molecules with modifications specifically intended to exploit interactions within the active site, such as:

Adding Hydrogen Bond Donors/Acceptors: To form specific hydrogen bonds with key amino acid residues.

Filling Hydrophobic Pockets: Introducing lipophilic groups that can fit snugly into nonpolar regions of the binding site, increasing affinity through the hydrophobic effect.

Improving Shape Complementarity: Modifying the scaffold or its substituents to better match the shape of the active site, maximizing favorable van der Waals interactions.

This structure-guided approach is a powerful tool for transforming a moderately active compound into a highly potent and selective drug candidate.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In cases where the 3D structure of the biological target is unknown, ligand-based drug design methods are employed. proquest.comresearchgate.net Pharmacophore modeling is a central technique in this approach. nih.govworldscientific.comresearchgate.net A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to its target and elicit a biological response.

By analyzing a set of active analogues of this compound, a common pharmacophore model can be generated. nih.gov This model serves as a 3D query to search virtual compound libraries for new, structurally diverse molecules that possess the same essential features and are therefore likely to be active. It also provides a valuable hypothesis about the key interaction points within the target's binding site, guiding further analog design.

Table 7.4: Hypothetical Pharmacophore Model for this compound Analogues

| Pharmacophoric Feature | Corresponding Molecular Moiety | Inferred Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | Quinazoline Ring System | Likely involved in π-π stacking or hydrophobic interactions with the target protein. |